5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with notable relevance in organic chemistry and medicinal applications. Its molecular formula is , and it has a molecular weight of approximately 194.16 g/mol. This compound belongs to the class of benzofuran derivatives, which are characterized by a fused benzene and furan ring structure. The presence of fluorine in its structure enhances its potential biological activity, making it a subject of interest in pharmaceutical research.
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is classified as an aromatic carboxylic acid due to the presence of the carboxyl group (-COOH) attached to the benzofuran core. Its classification also extends to fluorinated compounds, which are known for their unique chemical properties and enhanced reactivity.
The synthesis of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several methods:
The one-pot synthesis method includes:
The molecular structure of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid consists of:
The compound's structural data can be summarized as follows:
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to achieve desired outcomes with optimal yields.
The mechanism through which 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid exerts its effects (especially in biological contexts) is not fully elucidated but may involve:
Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and bioactivity compared to their non-fluorinated counterparts, enhancing their therapeutic potential .
Detailed analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) provide insights into its structural characteristics and confirm purity levels .
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid has several scientific applications:
The emergence of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 81718-76-5) parallels advances in fluorinated heterocycle synthesis during the late 20th century. Initially documented in specialized chemical catalogs like Sigma-Aldrich's AldrichCPR collection, it was marketed primarily as a discovery research tool without analytical validation, reflecting its status as an emerging synthetic target [1] [2]. Early routes to this compound likely involved:
Table 1: Fundamental Physicochemical Properties
| Property | Value/Descriptor | Source/Confirmation Method |
|---|---|---|
| Molecular Formula | C₁₀H₇FO₃ | Sigma-Aldrich Documentation [1] |
| Molecular Weight | 194.16 g/mol | Calculated from Formula |
| SMILES | Cc1c(oc2ccc(F)cc12)C(O)=O | Sigma-Aldrich Listing [1] [2] |
| InChI Key | GMIDGDXRCTUPNM-UHFFFAOYSA-N | Unique Identifier [2] |
| CAS Registry | 81718-76-5 | Amadis Chemical [3] |
| Purity | 97% (Commercial Grade) | Vendor Specification [3] |
| Storage Stability | Combustible Solid (Class 11) | Safety Data [1] |
The compound's structural architecture combines features of high interest in medicinal chemistry:
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid serves as a versatile precursor for bioactive molecules, primarily through derivatization of its carboxylic acid group. Recent applications highlight its significance in targeted therapeutic discovery:
LYP Inhibitors for Immuno-Oncology
A 2023 study identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of lymphoid tyrosine phosphatase (LYP/PTPN22), a regulator of T-cell receptor signaling. While the specific 5-fluoro-3-methyl analog wasn't profiled, structural analogs demonstrated:
These findings validate benzofuran-2-carboxylates as privileged pTyr mimetics, where the 5-fluoro-3-methyl variant offers unexplored potential for selectivity optimization.
Patent Activity in Therapeutic Development
Patent US20090029976A1 claims benzofuran-2-carboxamide derivatives incorporating structural motifs closely aligned with 5-fluoro-3-methyl substitution. Key design strategies include:
Table 2: Representative Therapeutic Derivatives Using Benzofuran Carboxylic Acid Cores
| Derivative Structure | Biological Target | Therapeutic Area | Lead Features |
|---|---|---|---|
| Piperazinyl carboxamides | Kinases/Phosphatases | Oncology, Immunology | Enhanced solubility & selectivity [8] |
| D34 (Fluorinated analog) | LYP/PTPN22 | Cancer Immunotherapy | Kᵢ = 0.93 μM; Tumor growth suppression [4] |
| STX-478 precursor (5,7-difluoro) | PI3Kα | Oncology | Selective allosteric inhibition [6] |
Synthetic Versatility
The carboxyl group enables diverse transformations:
The commercial availability of this compound (e.g., Sigma-Aldrich CDS010624, Amadis A864503) supports rapid analog exploration, though vendors emphasize independent purity verification due to analytical data limitations [1] [3].
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: